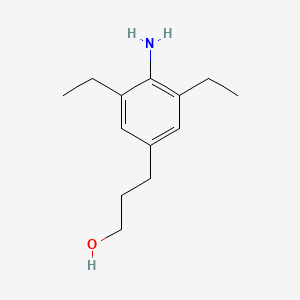

3-(4-Amino-3,5-diethylphenyl)propan-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Amino-3,5-diethylphenyl)propan-1-OL” is a chemical compound with the molecular formula C13H21NO . It has a molecular weight of 207.31 . The compound is also known by other synonyms such as “4-Amino-3,5-diethyl-benzenepropanol” and "Benzenepropanol, 4-amino-3,5-diethyl-" .

Molecular Structure Analysis

The molecular structure of “3-(4-Amino-3,5-diethylphenyl)propan-1-OL” can be represented by the SMILES notation: “CCc1cc (CCCO)cc (CC)c1N” and the InChI notation: "InChI=1S/C13H21NO/c1-3-11-8-10 (6-5-7-15)9-12 (4-2)13 (11)14/h8-9,15H,3-7,14H2,1-2H3" .Scientific Research Applications

Cardioselective Beta-Adrenoceptor Blocking Agents

A series of beta-adrenoceptor blocking agents, including derivatives similar to 3-(4-Amino-3,5-diethylphenyl)propan-1-OL, have been synthesized and evaluated for their affinity to beta-1 and beta-2-adrenoceptors. These compounds have demonstrated substantial cardioselectivity, making them potentially useful in the development of treatments for cardiovascular diseases. The addition of specific substituents to these molecules can significantly increase their affinity for the beta-1-adrenoceptor, highlighting their relevance in pharmacological research focused on heart conditions (Rzeszotarski et al., 1979).

Corrosion Inhibition

Tertiary amines derived from compounds structurally related to 3-(4-Amino-3,5-diethylphenyl)propan-1-OL have been synthesized and shown to inhibit carbon steel corrosion effectively. These amines form a protective layer on the metal surface, acting as anodic inhibitors and demonstrating significant potential for industrial applications, particularly in environments where metal components are exposed to corrosive agents. This property is especially relevant for the development of new materials and technologies aimed at enhancing the durability and lifespan of metal structures and components (Gao et al., 2007).

Asymmetric Synthesis and Pharmaceutical Applications

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, which are structurally similar to the compound of interest, has been explored for the asymmetric synthesis of valuable pharmaceutical intermediates. These studies have enabled the efficient production of (S)-dapoxetine, an important medication, with high yield and enantiomeric excess. Such research underscores the potential of these chemical frameworks in the synthesis of chirally pure compounds, which are crucial in the development of medications with improved efficacy and reduced side effects (Torre et al., 2006).

properties

IUPAC Name |

3-(4-amino-3,5-diethylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-3-11-8-10(6-5-7-15)9-12(4-2)13(11)14/h8-9,15H,3-7,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAUOADZGGZCFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652430 |

Source

|

| Record name | 3-(4-Amino-3,5-diethylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-3,5-diethylphenyl)propan-1-OL | |

CAS RN |

1076198-78-1 |

Source

|

| Record name | 3-(4-Amino-3,5-diethylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B562492.png)

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)

![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)

![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)